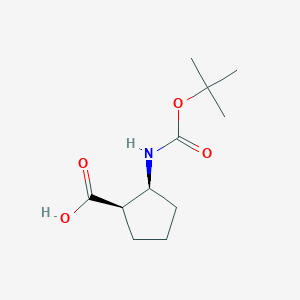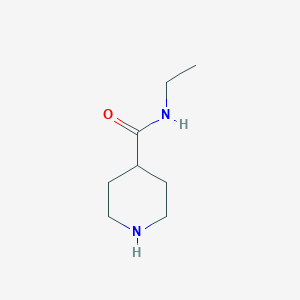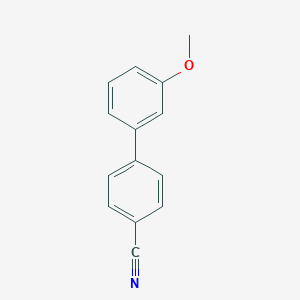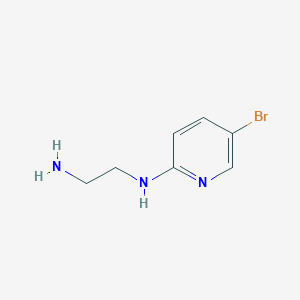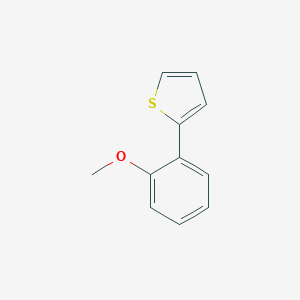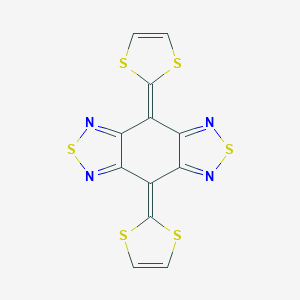
BTQBT (purified by sublimation)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTQBT, also known as bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole), is a chemical compound with the molecular formula C12H4N4S6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of BTQBT is represented by the formula C12H4N4S6 . The exact mass of BTQBT is 395.87600 .
Physical And Chemical Properties Analysis
BTQBT has a molecular weight of 396.58 . The melting point of BTQBT is 400°C . Unfortunately, the boiling point and density are not available .
Scientific Research Applications
Interface Electronic Structure and Valence Band Dispersion of BTQBT
A study by Nakayama et al. (2021) investigated the interface electronic structure of BTQBT on polycrystalline Au electrodes, highlighting its promise for use in vertical organic transistor devices. This research focused on the valence band (VB) dispersion of solid-state BTQBT, confirming its considerable energy dispersion through photoelectron spectroscopy (PES). The study derived an intermolecular transfer integral and the hole effective mass, providing key parameters that underscore BTQBT's potential in the development of organic electronic devices (Nakayama et al., 2021).
Mechanism of Action
Target of Action
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT) is a promising planar building block for constructing p-type small molecules for high-performance organic field-effect transistors . The primary targets of BTQBT are the molecular structures involved in the construction of these transistors .
Mode of Action
BTQBT interacts with its targets by forming thin films under ultrahigh vacuum conditions . These films exhibit p-type semiconducting behaviors . BTQBT molecules act as donors in certain compounds, while they act as acceptors when doped into others . This interaction results in changes in the electronic properties of the compounds .
Biochemical Pathways
It is known that the electronic, vibrational, and charge-transport properties of btqbt co-crystals have been investigated using density functional theory calculations . These calculations predict wide conduction bands and small effective masses for electrons along the donor-acceptor stacking directions .
Pharmacokinetics
The pharmacokinetics of BTQBT involve the movement of the compound within the organic field-effect transistors. Large values of the valence bandwidths and small effective masses for holes are observed for BTQBT co-crystals, suggesting ambipolar transport characteristics in these systems .
Result of Action
The result of BTQBT’s action is the formation of high-performing organic field-effect transistors . The strong intermolecular interaction in these materials enables efficient separation of doping-generated charge carriers from the ionized dopant molecules . This ultimately limits the overall doping efficiency, which may be improved by using a stronger donor-acceptor couple .
Action Environment
The action of BTQBT is influenced by the environment in which it is used. For instance, the preparation and characterization of BTQBT films are carried out under ultrahigh vacuum conditions . Moreover, the molecular ordering during phase segregation and matching the highest occupied molecular orbital energy level with that of the semiconducting polymer binder are important for the performance of BTQBT .
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If BTQBT comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing mist, gas, or vapors .
Future Directions
BTQBT is a new monolayer semiconductor that has a high activation energy for electron emission and is highly sensitive to light . The growth rate of BTQBT is rapid, and it can be fabricated on various substrates . This suggests potential future applications in the field of semiconductors and electronics .
Properties
IUPAC Name |
4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLGFPCLXTCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567150 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135704-54-0 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)


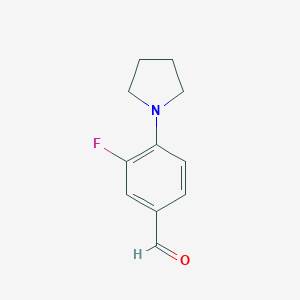
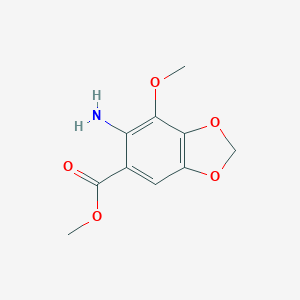

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
